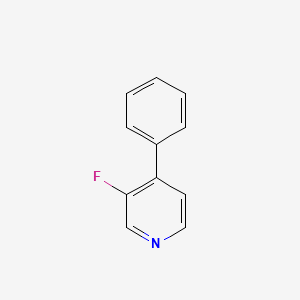

3-Fluoro-4-phenylpyridine

描述

Structure

3D Structure

属性

分子式 |

C11H8FN |

|---|---|

分子量 |

173.19 g/mol |

IUPAC 名称 |

3-fluoro-4-phenylpyridine |

InChI |

InChI=1S/C11H8FN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H |

InChI 键 |

SNUMTAFGKHDMDC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)F |

产品来源 |

United States |

Reactivity and Derivatization of 3 Fluoro 4 Phenylpyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the 3-fluoro-4-phenylpyridine core is a nuanced balance of the electronic properties of the pyridine (B92270) nitrogen and the fluorine substituent. Generally, the electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution (EAS). lumenlearning.comwikipedia.org Conversely, this electron deficiency makes the ring a target for nucleophilic aromatic substitution (SNA_r_), although functionalization at the meta-position (C-3) remains a significant challenge. nih.govrsc.org

Achieving regioselective functionalization on the pyridine ring of this compound requires overcoming the inherent reactivity patterns of the heterocycle.

Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the ring nitrogen. lumenlearning.com The fluorine atom at C-3, being an ortho, para-director with deactivating properties in benzene (B151609) chemistry, further complicates predictions. wikipedia.org However, functionalization is often achieved through metalation or C-H activation strategies rather than classic EAS.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNA_r_) is a more viable pathway for pyridine functionalization. However, reactions at the 3- and 5-positions are significantly less favorable than at the 2-, 4-, and 6-positions unless a strong electron-withdrawing group is also present. nih.gov A successful strategy to overcome this low reactivity involves the temporary oxidation of the pyridine nitrogen to a pyridine N-oxide. This modification activates the ring system, enabling direct nucleophilic fluorination at the meta position. nih.govrsc.org For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds readily at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced back to the functionalized pyridine. nih.govrsc.org

Another advanced method for achieving functionalization adjacent to the fluorine atom involves the generation of a 3,4-pyridyne intermediate. Starting from a 3-chloro-2-alkoxypyridine, regioselective lithiation followed by reaction with a Grignard reagent can generate a pyridyne, which is then trapped by the nucleophilic portion of the Grignard reagent at the 4-position. The resulting 3-pyridylmagnesium species can be quenched with an electrophile to afford a 2,3,4-trisubstituted pyridine. nih.gov

The phenyl ring of this compound can also be functionalized, with its reactivity being influenced by the attached pyridine ring, which acts as an electron-withdrawing, deactivating group.

A notable example is the remote C-H olefination of the phenyl ring, which can be achieved using a palladium catalyst in conjunction with a reversibly bound directing template. nih.govresearchgate.net This method aims for functionalization at the ortho-positions of the phenyl ring. However, when applied to this compound, the reaction yields a 1:1 mixture of ortho- and meta-olefinated products, indicating that the directing effect is not highly selective in this specific substrate. nih.govresearchgate.net This highlights the challenge in controlling regioselectivity on the phenyl ring due to the complex electronic interplay with the fluorinated pyridine substituent.

| Substrate | Reaction | Key Conditions | Product(s) | Yield / Selectivity |

|---|---|---|---|---|

| 4-Phenylpyridine | ortho-C-H Olefination | Pd(OAc)₂, Template (T8), Adamantane-1-carboxylic acid, Ag₂CO₃ | ortho-, meta-, and para-olefinated products | 39% yield (74/13/13 o/m/p) |

| This compound | C-H Olefination | Pd(OAc)₂, Template (T8), Adamantane-1-carboxylic acid, Ag₂CO₃ | ortho- and meta-olefinated products on the phenyl ring | 1:1 mixture of ortho and meta products |

Transformations Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atom a poor leaving group in nucleophilic aromatic substitution (SNA_r_) reactions. chinesechemsoc.org However, displacement is possible under forcing conditions or when the ring is sufficiently activated by other electron-withdrawing groups. In the case of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with a highly activated ring, the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This demonstrates that the C-F bond in this compound, while strong, is a potential site for functionalization, likely requiring strong nucleophiles and elevated temperatures for successful substitution.

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | CH₃ONa | MeOH, reflux | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 94% |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | NH₃ (aq) | DMSO, 25 °C | 3-Amino-5-nitro-1-(pentafluorosulfanyl)benzene | 96% |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | NaSPh | DMF, 25 °C | 3-Nitro-5-(phenylthio)-1-(pentafluorosulfanyl)benzene | 93% |

Heterocyclic Ring Modifications and Expansions

Beyond simple substitution, the entire pyridine scaffold can be chemically altered. A powerful strategy known as "skeletal editing" allows for the transformation of the pyridine ring into a different aromatic system. d-nb.info This process involves a one-pot sequence initiated by the dearomatization of the pyridine. The resulting intermediate undergoes a [4+2] cycloaddition reaction with a dienophile, such as an alkyne or an aryne. The sequence concludes with a rearomatizing retro-cycloaddition, which expels the nitrogen atom and forms a new carbon-carbon double bond. d-nb.info Applying this methodology to a pyridine derivative like this compound could transform its core into a substituted benzene or naphthalene, offering a route to significant structural diversification. d-nb.info

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis provides a versatile platform for the functionalization of this compound at various positions. sioc-journal.cn

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in both the synthesis and derivatization of this compound. The title compound itself can be synthesized via a palladium-catalyzed C-H arylation of 3-fluoropyridine (B146971) with a phenyl source. nih.gov As discussed previously, palladium catalysis also enables the C-H olefination of the phenyl ring. nih.govresearchgate.net Furthermore, the Suzuki-Miyaura cross-coupling, which typically pairs a boronic acid with a halide, is a standard method for constructing the 4-phenylpyridine core, for example, by coupling 4-halopyridine derivatives with phenylboronic acid. vulcanchem.com

Iridium and Manganese-Catalyzed Reactions: Iridium and manganese complexes can catalyze C-H activation through cyclometalation, where the metal coordinates to both the pyridine nitrogen and a C-H bond of the ortho-position on the phenyl ring. acs.orgnih.gov In related fluorinated phenylpyridine systems, the position of the fluorine atom can direct the regioselectivity of this activation. acs.orgnih.gov The reaction can be under either kinetic or thermodynamic control, where the addition of an acid and heat can shift the product distribution towards the more stable thermodynamic product. acs.orgnih.gov These principles are applicable to this compound, suggesting that its C-H bonds on the phenyl ring are accessible for functionalization via cyclometalation pathways.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For 3-Fluoro-4-phenylpyridine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. rsc.orgrsc.orgdrugbank.comscientificupdate.comossila.comresearchgate.netgoogle.com

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum displays distinct signals for the protons on both the pyridine (B92270) and phenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the aromatic ring currents.

The protons on the pyridine ring typically appear at lower field (higher ppm values) compared to those on the phenyl ring due to the deshielding effect of the nitrogen atom. The fluorine atom at the C3 position further influences the chemical shifts of adjacent protons, often resulting in complex splitting patterns due to proton-fluorine (H-F) coupling. The protons of the phenyl group will also exhibit characteristic splitting patterns based on their substitution. rsc.orgrsc.orgdrugbank.comresearchgate.net

Table 1: Representative ¹H NMR Data for Phenylpyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 2-Phenylpyridine (B120327) | CDCl₃ | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) rsc.org |

| 3-Phenylpyridine | CDCl₃ | 8.85 (s, 1H), 8.60 (d, J = 4.0 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.59 (d, J = 8.0 Hz, 1H), 7.49 (t, J = 8.0 Hz, 2H), 7.43-7.35 (m, 2H) rsc.org |

| 3-Fluoro-2,6-diphenylpyridine | CDCl₃ | 8.20 (d, J = 8.0 Hz, 2H), 8.12 (d, J = 7.2 Hz, 2H), 7.7 (dd, J = 8.6, 3.2 Hz, 1H), 7.62–7.41 (m, 7H) acs.org |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In this compound, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the phenyl and pyridine rings. The carbon atom bonded directly to the fluorine atom (C3) will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shifts of the other carbon atoms are also influenced by the fluorine substituent and the nitrogen atom in the pyridine ring. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Data for Phenylpyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 2-Phenylpyridine | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 rsc.org |

| 3-Fluoro-2,6-diphenylpyridine | CDCl₃ | 157.0 (d, J = 260.8 Hz), 152.9 (d, J = 4.6 Hz), 145.0 (d, J = 10.6 Hz), 138.6, 135.7 (d, J = 5.8 Hz), 129.3, 129.0, 129.0, 128.9, 128.8, 128.5, 126.9, 124.9 (d, J = 21.5 Hz), 120.1 (d, J = 4.3 Hz) acs.org |

| 2-(4-Fluorophenyl)pyridine | CDCl₃ | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) rsc.org |

Fluorine-19 NMR (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split by neighboring protons, providing valuable information about the connectivity of the fluorine atom within the molecule. The typical chemical shift range for fluorine atoms attached to aromatic rings is between -110 and -180 ppm. rsc.orgsigmaaldrich.com

Table 3: Representative ¹⁹F NMR Data for Fluorinated Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-Fluoro-2,6-diphenylpyridine | CDCl₃ | -127.1 (d, J = 10.5 Hz) acs.org |

| 2-(4-Fluorophenyl)pyridine | CDCl₃ | -113.16 rsc.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. rsc.orgrsc.orgscientificupdate.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₁H₈FN), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The calculated monoisotopic mass for C₁₁H₈FN is approximately 173.0641 Da. HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.orgrsc.orgresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. ossila.comacs.org For this compound, these techniques can confirm the presence of the pyridine and phenyl rings, as well as the carbon-fluorine bond.

Characteristic vibrational frequencies for aromatic C-H stretching are typically observed in the range of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected to appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band, typically in the range of 1000-1300 cm⁻¹. The exact positions of these bands can provide further structural information. orgsyn.orgmdpi.comresearchgate.netresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the primary electronic transitions are π → π* and n → π. acs.orgiucr.org The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in intensity. The n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital, are generally weaker. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of both the phenyl and pyridine chromophores. The position and intensity of these bands can be influenced by the fluorine substituent and the solvent used for the measurement. The phenyl group typically exhibits a primary absorption band around 200 nm and a secondary, less intense band around 255 nm. The pyridine ring also shows characteristic absorptions. The conjugation between the phenyl and pyridine rings in 4-phenylpyridine (B135609) derivatives often leads to a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. acs.orgscirp.org

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below. iucr.org

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~250 | ~15,000 | π → π |

| ~280 | ~2,000 | n → π |

This table is illustrative and based on the expected electronic transitions for phenylpyridine systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scirp.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would confirm the connectivity of the atoms and reveal the planarity or twist between the phenyl and pyridine rings. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state assembly of the molecules.

A hypothetical table of selected crystallographic parameters for this compound is shown below, representing the type of data obtained from such an analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calc, g/cm³) | Value |

This table presents hypothetical crystallographic data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₁₁H₈FN), the theoretical elemental composition can be calculated from its molecular formula. capes.gov.br

The experimental values obtained from an elemental analyzer are then compared to the calculated theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity.

A data table comparing the calculated and hypothetical found elemental analysis values for this compound is provided below.

| Element | Calculated (%) | Found (%) (Hypothetical) |

| Carbon | 76.29 | 76.25 |

| Hydrogen | 4.66 | 4.68 |

| Nitrogen | 8.09 | 8.05 |

The "Found" values in this table are hypothetical and for illustrative purposes.

Computational and Theoretical Investigations of 3 Fluoro 4 Phenylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Fluoro-4-phenylpyridine at the atomic and electronic levels. nrel.gov These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the molecule's geometry, electronic orbitals, and charge distribution. nrel.govscispace.com

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has been successfully applied to study the ground state and excited electronic states of various molecules, including those similar in structure to this compound. scispace.comresearchgate.net

In DFT studies, the optimized geometry of the molecule is determined by finding the lowest energy conformation. For related phenylpyridine compounds, calculations have been performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to achieve results that are in good agreement with experimental data. nih.gov The electronic properties, including the energies of the frontier molecular orbitals, are then calculated based on this optimized geometry. researchgate.net

HOMO-LUMO Orbital Analysis and Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. wuxibiology.com

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. wuxibiology.com For molecules containing phenylpyridine moieties, the distribution of HOMO and LUMO orbitals can indicate the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) in metal complexes. researchgate.netacs.org The HOMO-LUMO gap can be calculated using DFT, and this information is valuable for predicting the electronic absorption spectra and potential applications in areas like organic light-emitting diodes (OLEDs). researchgate.net

Below is a table showcasing representative HOMO-LUMO energy values and the corresponding energy gap for a related phenylpyridine compound, illustrating the type of data obtained from these analyses.

| Orbital | Energy (eV) |

| HOMO | -5.90 |

| LUMO | -3.75 |

| Energy Gap (ΔE) | 2.15 |

| Note: Data is for a representative related compound and serves as an illustrative example. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme to represent different potential values. uni-muenchen.deresearchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas denote regions of neutral or near-neutral potential. researchgate.net For molecules with pyridine (B92270) rings, the nitrogen atom often represents a region of negative potential, making it a likely site for protonation. researchgate.net Analysis of the MEP map for this compound would reveal the influence of the fluorine atom and the phenyl group on the charge distribution of the pyridine ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. wisc.edunumberanalytics.com It transforms the complex many-electron wavefunction into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and antibonding orbitals. numberanalytics.com NBO analysis is particularly useful for studying intramolecular charge transfer (ICT), which involves the delocalization of electrons from a donor part of the molecule to an acceptor part. wisc.eduresearchgate.net

The stability of a molecule can be analyzed through the hyper-conjugative interactions identified by NBO analysis. nih.gov The second-order perturbation theory analysis of the Fock matrix in the NBO basis allows for the quantification of the donor-acceptor interactions. A larger E(2) energy value indicates a more intense interaction between an electron donor (bond or lone pair) and an electron acceptor (antibonding or Rydberg orbital), signifying greater electron delocalization and stabilization. nih.gov This analysis can elucidate the electronic communication between the fluoro-phenyl and pyridine moieties in this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules over time. biorxiv.org These methods can provide insights into the conformational flexibility, intermolecular interactions, and thermodynamic properties of this compound. biorxiv.orgscielo.br

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic evolution. biorxiv.org This can be particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. While specific MD simulations for this compound are not extensively reported in the provided context, such studies on related molecules have been used to rationalize ligand design and understand mechanisms of action. biorxiv.orgscielo.br

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties of molecules, including vibrational frequencies which correspond to the periodic motions of atoms within the molecule. wikipedia.org These predictions are often made using DFT methods, which can calculate the harmonic vibrational frequencies based on the optimized molecular geometry. core.ac.ukresearchgate.net

The calculated vibrational frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands. nih.govresearchgate.net The number of normal modes of vibration for a non-linear molecule is given by 3N-6, where N is the number of atoms. wikipedia.org For pyridine and its derivatives, theoretical studies have successfully assigned the vibrational frequencies of excited states and simulated absorption spectra. core.ac.uk Such calculations for this compound would provide a detailed understanding of its vibrational modes.

Below is an example of a data table that could be generated from such theoretical predictions, showing calculated vibrational frequencies and their assignments for key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3050 - 3150 | C-H stretching |

| ν(C=C) aromatic | 1400 - 1600 | C=C stretching in phenyl and pyridine rings |

| ν(C-F) | 1100 - 1250 | C-F stretching |

| δ(C-H) | 1000 - 1300 | In-plane C-H bending |

| γ(C-H) | 750 - 1000 | Out-of-plane C-H bending |

| Note: These are representative frequency ranges for the specified vibrational modes. |

Structure-Property Relationship Derivation through Computational Approaches

Computational methods, most notably Density Functional Theory (DFT), are instrumental in elucidating the relationship between the molecular structure of this compound and its physicochemical properties. These theoretical investigations allow for the calculation of various molecular descriptors that predict the compound's behavior.

Detailed computational studies on the parent phenylpyridine isomers have established a methodology for this analysis. researchgate.netresearchgate.net By calculating properties such as optimized geometries, torsional barriers between the aromatic rings, and electronic characteristics, a quantitative structure-property relationship (QSPR) can be established. unimore.it The introduction of a fluorine atom to the pyridine ring is expected to significantly modulate these properties by altering the electron distribution, dipole moment, and the energies of the frontier molecular orbitals. sci-hub.se

Theoretical calculations typically focus on several key parameters:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings. For the parent 4-phenylpyridine (B135609), the dihedral angle has been calculated to be approximately 37-42 degrees, representing a balance between electronic conjugation favoring planarity and steric hindrance. researchgate.net

Electronic Properties: The fluorine atom's high electronegativity influences the molecule's electronic landscape. Calculations of the molecular dipole moment, the distribution of electron density, and the molecular electrostatic potential map reveal the electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties. researchgate.net For iridium complexes, for instance, modifications to ligands have been shown through DFT to systematically alter the HOMO-LUMO gap, thereby tuning the complex's photophysical properties. scribd.comacs.org

While specific computational data for this compound is not extensively published, the established methodologies allow for a predictive understanding of its characteristics. A theoretical study would generate data comparable to that of known phenylpyridines, as illustrated in the conceptual table below.

| Property | Calculated Value (Illustrative Example: 4-Phenylpyridine) | Significance |

|---|---|---|

| Dihedral Angle (Py-Ph) | ~42.1° (B3LYP) | Defines the degree of twist between the two rings, affecting conjugation and steric hindrance. |

| Dipole Moment (μ) | ~2.56 D (B3LYP) | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| HOMO Energy | -6.50 eV (B3LYP) | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.75 eV (B3LYP) | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.75 eV (B3LYP) | Correlates with chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Data for 4-Phenylpyridine is sourced for illustrative purposes from computational studies. researchgate.net The values for this compound would be influenced by the fluorine substituent.

Mechanistic Studies of Reactions Involving this compound

Computational studies are crucial for mapping the reaction pathways, identifying transition states, and understanding the regioselectivity of reactions that form or involve this compound.

A key reaction is the synthesis of this compound via the direct C-H arylation of 3-fluoropyridine (B146971). Mechanistic studies suggest that the regioselectivity of this reaction is dictated by the electronic properties of the substrate. The electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic attack but also influences the acidity of the C-H bonds. In palladium-catalyzed C-H arylation, the reaction proceeds with high regioselectivity at the C-4 position. This outcome is attributed to the electronic effect of the fluoro substituent, which makes the C-4 position more susceptible to functionalization under these specific catalytic conditions.

| Component | Role | Specific Reagent/Condition |

|---|---|---|

| Catalyst | Palladium Source | Pd(OAc)₂ |

| Ligand | Stabilizer/Activator | 2,2-dimethylhexanoic acid |

| Aryl Source | Phenyl Group Donor | Bromobenzene |

| Base | Proton Acceptor | Cs₂CO₃ |

| Solvent | Reaction Medium | Toluene |

| Temperature | Reaction Condition | 120 °C |

However, the mechanism and outcome of C-H activation on 3-fluoropyridine are highly dependent on the catalytic system employed. DFT and experimental analyses of the reaction of 3-fluoropyridine with an iridium pincer complex revealed a different regioselectivity. nih.gov In this case, C-H activation occurs exclusively at the C-2 position. nih.gov DFT calculations for this system explored multiple potential pathways, including C-H reductive elimination from boron assisted by the transition metal, demonstrating the complexity of predicting reaction outcomes without detailed computational modeling. nih.gov

Further illustrating this complexity, copper-catalyzed C-H arylation of pyridines has been shown to favor functionalization at the meta-position (C-3 or C-5). researchgate.net These divergent outcomes highlight that while the intrinsic properties of 3-fluoropyridine are important, the nature of the catalyst and its interaction with the substrate, as modeled through mechanistic and DFT studies, are decisive in determining the final product. The competition between C-H and C-F bond activation is another critical aspect explored through computational methods, as the presence of fluorine introduces the possibility of C-F bond cleavage under certain reaction conditions. whiterose.ac.uk

Applications in Chemical Research and Design

Role in Medicinal Chemistry Research and Ligand Design

The pyridine (B92270) scaffold is a crucial component in numerous approved drugs, and the introduction of a fluorine atom can significantly alter a molecule's biological properties. acs.org The 3-Fluoro-4-phenylpyridine structure, therefore, presents a compelling framework for medicinal chemistry research and ligand design.

Design Principles for Modulating Biological Activity through Fluorine Substitution

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties. nih.govtandfonline.com The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's solubility, permeability, and protein binding. acs.org Specifically, substituting a hydrogen atom with fluorine can:

Improve Metabolic Stability: Fluorine can block metabolically labile sites, preventing oxidation by metabolic enzymes and increasing the drug's half-life. mdpi.combohrium.com

Enhance Binding Affinity: The substitution of hydrogen with fluorine, which has a similar van der Waals radius, can increase a ligand's binding affinity to its target protein without causing significant steric hindrance. tandfonline.com This enhancement can be attributed to increased lipophilicity or altered electronic interactions. tandfonline.combohrium.com

Alter Molecular Conformation: The highly polarized C-F bond can influence molecular conformation through dipole-dipole interactions and hyperconjugation, which can be crucial for optimal receptor binding. acs.org

Modulate Lipophilicity: Fluorine substitution can fine-tune the lipophilicity of a compound, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

The strategic placement of the fluorine atom at the 3-position of the 4-phenylpyridine (B135609) core can influence the electronic properties of the pyridine ring and the adjacent phenyl group, thereby modulating interactions with biological targets.

In Vitro Studies of Biological Target Modulation (e.g., Receptor Antagonism, Enzyme Inhibition)

Derivatives of phenylpyridine have been investigated for their potential to modulate various biological targets. For instance, a series of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives have been identified as selective antagonists for the human A3 adenosine (B11128) receptor. nih.gov In these studies, the introduction of a β-fluoroethyl ester at the 5-position of the pyridine ring resulted in a compound with a Ki value of 4.2 nM for the human A3 receptor. nih.gov However, fluoro-substitution at the 2-, 3-, and 4-positions did not lead to an enhancement in potency or selectivity for this particular target. nih.gov

In another study, N-(4-(4-Morpholino-7,8-dihydro-6,6-dioxide-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-4-(3-fluoro-phenyl) pyridinecarboxamide was synthesized and evaluated for its in vitro cytotoxic activities against A549, PC-3, and MCF-7 cancer cell lines using the MTT assay. nih.gov Furthermore, derivatives of 4-phenyl-pyridine have been developed as antagonists of the Neurokinin 1 (NK-1, substance P) receptor, which is implicated in conditions like pain, inflammation, and depression. google.com

These examples highlight the use of fluorinated phenylpyridine scaffolds in the exploration of new therapeutic agents, where the fluorine atom plays a role in fine-tuning the biological activity.

Exploration as Building Blocks for Bioactive Molecules

The this compound moiety serves as a valuable building block for the synthesis of more complex bioactive molecules. acs.org The pyridine unit is a common feature in over 100 approved drugs, making its fluorinated derivatives attractive starting points for drug discovery programs. acs.org The enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a prized building block in medicinal chemistry, underscores the importance of fluorinated heterocyclic structures. capes.gov.brnih.gov The piperidine (B6355638) ring, a saturated version of pyridine, is a significant fragment in pharmaceutical design. mdpi.com

The reactivity of the this compound core allows for further chemical modifications, enabling the construction of diverse molecular libraries for screening against various biological targets. The synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of a pyridine N-oxide demonstrates a novel method for creating such building blocks, which are crucial for developing radiopharmaceuticals for applications like Positron Emission Tomography (PET) imaging. nih.govrsc.org

Structure-Activity Relationship (SAR) Derivation from In Vitro and Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For phenylpyridine derivatives, SAR studies have been conducted to optimize their properties as, for example, A3 adenosine receptor antagonists. nih.gov These studies involve systematically modifying the substituents on the pyridine and phenyl rings and assessing the impact on receptor affinity and selectivity. nih.gov

Computational methods, such as Comparative Molecular Field Analysis (CoMFA), have been employed to develop 3D-QSAR models for pyridine derivatives. nih.gov These models can predict the biological activity of novel compounds and guide the design of more potent and selective ligands. For instance, a CoMFA model for A3 adenosine receptor antagonists showed good predictive ability for a test set of compounds. nih.gov Density functional theory (DFT) calculations are also utilized to understand the electronic properties and design of these molecules. ijiset.com

Design of Potential Agrochemicals with Herbicidal Activity

Fluorinated pyridine derivatives have significant applications in the agrochemical industry. agropages.com The introduction of fluorine can enhance the biological activity and stability of herbicides and insecticides. More than half of the pesticides introduced in the last two decades contain fluorine. nih.gov

Research has shown that the presence of a fluorine atom on the pyridine ring can significantly enhance herbicidal activity. nih.gov For example, in a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives, the addition of a fluorine or chlorine atom at the 3-position of the pyridine ring was found to significantly boost herbicidal activity. nih.gov Similarly, studies on novel 5-chloro-3-fluoro-2-phenoxypyridines demonstrated moderate to high activity against various weeds. jst.go.jp

The this compound scaffold can be considered a valuable starting point for the design of new herbicides. The combination of the phenylpyridine core with other toxophoric groups, guided by SAR studies, could lead to the development of novel and effective crop protection agents.

Contributions to Material Science Research

Beyond its biological applications, the this compound structure and its derivatives also have potential in the field of material science. The unique electronic and photophysical properties of fluorinated aromatic compounds make them suitable for applications in organic electronics.

Perfluoropyridine (PFPy) and its derivatives are known for their high reactivity towards nucleophilic aromatic substitution, which allows for their incorporation into fluorinated polymers and networks. researchgate.net While this compound is not perfluorinated, the principles of using fluorinated pyridines as building blocks for materials are relevant.

Iridium(III) complexes containing fluorinated phenylpyridine ligands have been extensively studied for their use in organic light-emitting diodes (OLEDs). The fluorine atoms can be used to tune the emission color and improve the efficiency and stability of the devices. osti.gov For example, adding electron-withdrawing groups like fluorine to the phenyl rings of the cyclometalating ligand can stabilize the highest occupied molecular orbital (HOMO), leading to a blue-shift in the emission. osti.gov Cationic Ir(III) complexes with a 4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile ligand have been used to create highly efficient light-emitting electrochemical cells (LECs). acs.org

Although specific studies focusing solely on this compound in material science are not extensively documented in the provided context, the broader research on fluorinated phenylpyridines in OLEDs and other organic electronic devices suggests a potential avenue for its application. The combination of the pyridine and phenyl rings, along with the electronic influence of the fluorine atom, could be exploited in the design of novel phosphorescent emitters or other functional materials.

Applications in Catalysis Research

The pyridine nitrogen in this compound plays a crucial role in directing chemical transformations, making it a subject of interest in catalysis research.

The pyridine ring is a well-established directing group in transition-metal-catalyzed C–H functionalization, guiding the catalyst to activate specific C–H bonds, typically at the ortho position of the phenyl ring. This strategy enables highly regioselective synthesis of complex biaryl compounds.

In a specific example, this compound was used as a substrate in a palladium-catalyzed remote C–H olefination reaction. nih.gov This reaction yielded a mixture of ortho- and meta-olefinated products, demonstrating the influence of the fluorine substituent on the regioselectivity of the C-H activation process. nih.gov While many 2-phenylpyridine (B120327) substrates show high selectivity for the ortho-position on the phenyl ring, the substitution pattern of this compound resulted in a less selective outcome. nih.gov The directing-group ability of the pyridine nitrogen is fundamental to a range of transformations, including brominations and trifluoromethylthiolations, which selectively functionalize the phenyl ring.

| Substrate | Reaction | Catalyst System | Outcome | Reference |

|---|---|---|---|---|

| This compound | Olefination | Pd(OAc)₂ / Template | 1:1 mixture of ortho- and meta-olefinated products. | nih.gov |

| 2-Phenylpyridine | Monofluorination | AgF₂ | Exclusive fluorination at the C-H bond adjacent to the nitrogen on the pyridine ring. | |

| 2-Benzyl-6-phenylpyridine | Bromination | Rh catalyst | Selective bromination at the ortho-position of the phenyl group. | |

| 2-Arylpyridine derivatives | Trifluoromethylthiolation | Pd catalyst | Complete regioselectivity at the ortho-position of the aryl ring. |

The interaction of phenylpyridine derivatives with metal catalysts often proceeds through specific, well-defined mechanistic pathways. A common feature in palladium- and rhodium-catalyzed C-H activation is the formation of a cyclometalated intermediate (a palladacycle or rhodacycle). This intermediate forms after the pyridine nitrogen coordinates to the metal center, facilitating the subsequent C-H bond cleavage at the ortho-phenyl position in a concerted metalation-deprotonation step.

In other catalytic systems, the pyridine moiety can be activated prior to the main reaction. For example, in a regioselective 1,4-hydroboration of pyridines using a Cu/Fe heterobinuclear catalyst, the proposed mechanism involves the borylation of the pyridine nitrogen by an electrophilic iron-boryl species. This activation makes the pyridine ring susceptible to nucleophilic attack by a copper-hydride species, which ultimately delivers the hydride to the 4-position.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-fluoro-4-phenylpyridine and its derivatives is an active area of research, with a strong emphasis on developing more efficient, selective, and environmentally benign methods.

Traditional approaches often rely on multi-step sequences which can be resource-intensive. mdpi.com Current research is focused on overcoming these limitations. One promising strategy involves the direct C-H arylation of 3-fluoropyridine (B146971). nih.gov This method offers a more atom-economical route to the target compound, minimizing waste and simplifying purification processes. nih.gov Researchers have demonstrated that with an improved catalytic system, C-4 arylated products of 3-fluoropyridines can be prepared with good yields and excellent regioselectivity. nih.gov

Another innovative approach is the use of photoredox catalysis. For instance, a method for synthesizing diversely substituted 3-fluoropyridines from two ketone components has been described, involving a photoredox coupling followed by a one-pot condensation. acs.org This strategy allows for the construction of the fluoropyridine core under mild conditions. acs.org

Furthermore, the development of "green" synthetic protocols is a key priority. This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. For example, HOTf-catalyzed reactions under solvent-free conditions have been explored for the synthesis of various pyridine (B92270) derivatives. rsc.org The exploration of biocatalytic methods, such as using enzymes for asymmetric synthesis, also presents a sustainable alternative for producing chiral derivatives of this compound. scientificupdate.com

Future efforts will likely focus on:

Late-stage functionalization: Introducing the fluoro and phenyl groups at a later stage in a synthetic sequence to allow for rapid diversification of complex molecules. nih.gov

Flow chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability.

Novel catalytic systems: Discovering new catalysts that offer higher turnover numbers, broader substrate scope, and improved selectivity.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry plays an increasingly vital role in understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) is a powerful tool for these investigations.

DFT calculations can be used to:

Predict reaction outcomes: By modeling reaction pathways and transition states, researchers can predict the feasibility and selectivity of a given transformation. rsc.org For instance, computational analysis has been used to explore the mechanisms of C-H arylation reactions. nih.gov

Understand electronic properties: The fluorine atom in this compound significantly influences its electronic properties. Computational models can quantify these effects, such as the impact on the basicity of the pyridine nitrogen and the electron distribution within the aromatic rings. acs.orgnih.gov

Simulate molecular interactions: In the context of medicinal chemistry, computational docking studies can predict how derivatives of this compound might bind to biological targets like enzymes and receptors. nih.govnih.gov Time-dependent DFT (TD-DFT) can be used to predict the photophysical properties of metal complexes containing this ligand, which is crucial for applications in materials science. cmu.eduacs.org

Future research in this area will likely involve:

Machine learning and AI: Developing predictive models based on large datasets of experimental results to accelerate the discovery of new reactions and molecules with desired properties.

More accurate and efficient computational methods: Improving the accuracy of computational predictions while reducing the computational cost, allowing for the study of larger and more complex systems.

Dynamic simulations: Using molecular dynamics simulations to study the conformational flexibility and dynamic behavior of this compound and its derivatives in different environments.

Exploration of New Reactivity Modes and Derivatization Pathways

The unique electronic and steric properties of this compound open up possibilities for exploring novel chemical transformations and creating a diverse range of derivatives.

The fluorine atom, while relatively small, exerts a strong electron-withdrawing effect, influencing the reactivity of the pyridine ring. nih.gov This can be exploited to achieve site-selective functionalization. For example, researchers have investigated the remote C-H olefination of phenylpyridine derivatives, where the presence and position of substituents can direct the reaction to specific positions. nih.govresearchgate.net

Derivatization of the pyridine nitrogen is another avenue for creating new compounds with unique properties. For example, N-alkylation can be used to create pyridinium (B92312) salts, which can serve as reactive intermediates or as components of ionic liquids. google.com

Future research will likely focus on:

Catalytic C-F bond functionalization: Developing methods to selectively activate and transform the C-F bond, which is traditionally considered unreactive. mdpi.com

Skeletal editing: Exploring reactions that modify the core pyridine ring structure itself, for example, through atom-pair swapping to create substituted benzenes. nih.gov

Multicomponent reactions: Designing one-pot reactions that combine multiple starting materials to rapidly generate complex molecules containing the this compound scaffold.

Expansion into Novel Material and Biomedical Applications (Pre-Clinical Research)

The this compound motif is a key component in a variety of molecules with interesting material and biological properties.

Materials Science:

Liquid Crystals: 3-Fluoropyridine derivatives have been used as components in ferroelectric liquid-crystal mixtures. google.com The specific substitution pattern influences the phase behavior and electro-optical properties of these materials. google.com

Organic Light-Emitting Diodes (OLEDs): Iridium(III) complexes containing fluorinated phenylpyridine ligands have been investigated for their use in light-emitting electrochemical cells (LECs), a type of OLED. cmu.eduacs.org The fluorine substituent can tune the emission color and improve the efficiency and stability of the devices. cmu.eduacs.org

Biomedical Research: The introduction of a fluorine atom can significantly alter the pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. acs.org Consequently, the this compound scaffold is of great interest in drug discovery.

Derivatives have been investigated for a range of potential therapeutic applications, including:

Neurokinin 1 (NK1) receptor antagonists: These have potential applications in treating depression, anxiety, and chemotherapy-induced nausea and vomiting. google.com

Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists: These are being explored as potential treatments for pain. nih.gov

5-HT1A receptor agonists: These have potential as antidepressants. acs.org

Cholesterol 24-hydroxylase (CH24H) inhibitors: These are being investigated for the treatment of neurodegenerative diseases. acs.org

Herbicidal Activity: Certain phenylpyridine derivatives have shown promise as herbicides. nih.govmdpi.com

The table below summarizes some of the pre-clinical research involving derivatives containing the this compound core.

| Compound Class | Potential Application | Research Findings |

| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides | TRPV1 Antagonism (Pain) | Pyridine derivatives showed potent antagonism, with some compounds demonstrating strong antiallodynic effects in neuropathic pain models. nih.gov |

| 3-Piperidinyl Pyridine Derivatives | CH24H Inhibition (Neurodegenerative Diseases) | 3-Substituted-4-phenylpyridine derivatives were identified as novel and potent CH24H inhibitors. acs.org |

| Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone | 5-HT1A Receptor Agonism (Antidepressant) | Incorporation of a fluorine atom enhanced and prolonged 5-HT1A agonist activity in preclinical models. acs.org |

| 4-Phenyl-pyridine Derivatives | NK1 Receptor Antagonism (CNS Disorders, Emesis) | A range of 4-phenyl-pyridine derivatives have been synthesized and evaluated as NK-1 receptor antagonists. google.com |

Future research in these areas will focus on:

Systematic structure-activity relationship (SAR) studies: To understand how modifications to the this compound scaffold affect its properties and to design more potent and selective compounds.

Pharmacokinetic and pharmacodynamic (PK/PD) studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives and to understand their mechanism of action in biological systems.

Development of new biomaterials: Exploring the use of this compound-containing polymers and other materials for applications such as drug delivery and tissue engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。